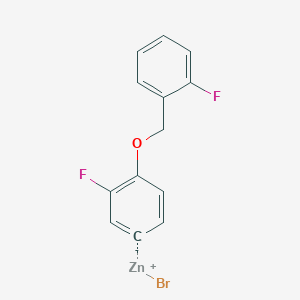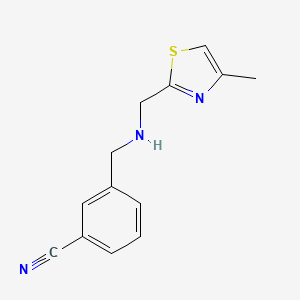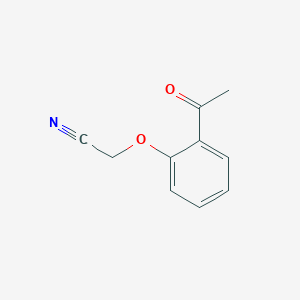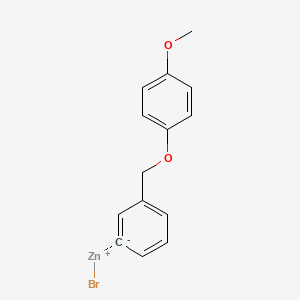
3-(4-Methoxyphenoxymethyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. It is a solution of this compound in tetrahydrofuran, a common solvent for organometallic reagents. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(4-methoxyphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-(4-methoxyphenoxymethyl)phenyl bromide+Zn→3-(4-methoxyphenoxymethyl)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors equipped with inert gas systems to maintain an oxygen-free environment. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-methoxyphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the phenyl group to other metals like palladium or nickel, facilitating cross-coupling reactions.
Substitution: Participates in substitution reactions where the zinc bromide moiety is replaced by other functional groups.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and imines are common electrophiles used in nucleophilic addition reactions.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize organozinc compounds.
Major Products
Alcohols: Formed from the addition of this compound to aldehydes or ketones.
Amines: Result from reactions with imines.
Biaryl Compounds: Produced through cross-coupling reactions with aryl halides.
Applications De Recherche Scientifique
3-(4-methoxyphenoxymethyl)phenylzinc bromide is utilized in various scientific research fields:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential in drug development and synthesis of bioactive compounds.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenoxymethyl)phenylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical transformations. The phenylzinc bromide moiety acts as a nucleophile, attacking electrophilic centers in target molecules. This reactivity is facilitated by the stabilization of the organozinc compound in tetrahydrofuran, which helps maintain its reactivity and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
Uniqueness
3-(4-methoxyphenoxymethyl)phenylzinc bromide is unique due to the presence of the methoxyphenoxymethyl group, which imparts specific reactivity and selectivity in chemical reactions. This functional group can influence the electronic properties of the phenyl ring, making it distinct from other phenylzinc compounds.
Propriétés
Formule moléculaire |
C14H13BrO2Zn |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-methoxy-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C14H13O2.BrH.Zn/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
XHQUAZBMAXZSLY-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)OCC2=CC=C[C-]=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


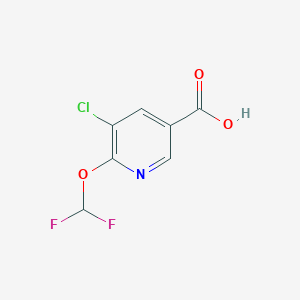
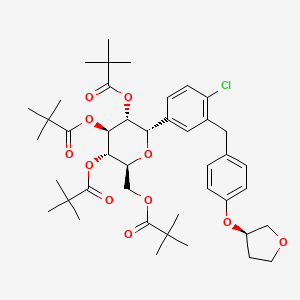
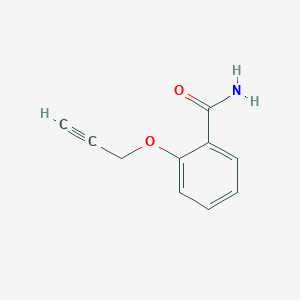
![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
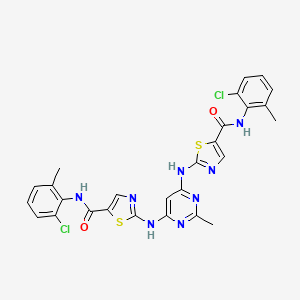
![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)

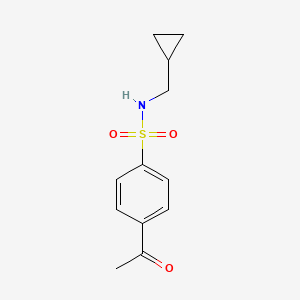
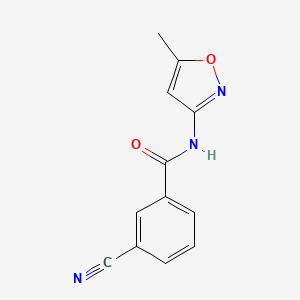
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
